Specific Scientific Field: Organic Chemistry, Pharmaceutical Chemistry
Summary of the Application: Cis-2-Fluorocyclopropanecarboxylic acid (cis-FCpCA) is a key intermediate for the synthesis of an antibacterial agent called Sitafloxacin.
Methods of Application or Experimental Procedures: The synthesis of dl-cis-FCpCA involves a stereoselective rhodium-catalyzed cyclopropanation reaction of (1-fluorovinylsulfonyl)benzene (1) with diazo esters 2. The synthesis of dl-cis-FCpCA was completed by reductive cleavage of a phenylsulfonyl group of trans-3 and subsequent hydrolysis of an ester group.
Results or Outcomes Obtained: The result of this process is an efficient stereoselective synthesis of dl-cis-FCpCA, which is a key intermediate in the production of the antibacterial agent Sitafloxacin.
Specific Scientific Field: Green Chemistry
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific FPC being synthesized.
Results or Outcomes Obtained: The results or outcomes obtained would also depend on the specific FPC being synthesized.
Specific Scientific Field: Environmental Science and Technology
Summary of the Application: Silica is among the most used chemicals and is widely used in many industrial applications
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific process being used to synthesize the nano silica particles.
Results or Outcomes Obtained: The results or outcomes obtained would also depend on the specific process being used to synthesize the nano silica particles.
Specific Scientific Field: Organic Chemistry
Summary of the Application: Cyclopropane-related cycloaddition reactions have been exploited in constructing cyclic frameworks such as polycycles, bridged-ring carbocycles, and heterocycles. Cis-2-fluoro-1-methylcyclopropanecarboxylic acid could potentially be used in these reactions.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific cycloaddition reaction being performed.
Results or Outcomes Obtained: The results or outcomes obtained would also depend on the specific cycloaddition reaction being performed.
Summary of the Application: Silica is among the most used chemicals and is widely used in many industrial applications.
Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific process being used to synthesize the silica-based materials.
Results or Outcomes Obtained: The results or outcomes obtained would also depend on the specific process being used to synthesize the silica-based materials.
Cis-2-fluoro-1-methylcyclopropanecarboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 104.08 g/mol. This compound features a cyclopropane ring, which is a three-membered carbon ring, with a fluorine atom and a carboxylic acid group attached to it. The unique structure of this compound contributes to its distinct chemical properties and biological activities.
The strain in the cyclopropane ring can also influence its reactivity, making it susceptible to ring-opening reactions under specific conditions .
Several synthetic routes can be employed to produce cis-2-fluoro-1-methylcyclopropanecarboxylic acid:
These methods highlight the versatility in synthesizing this compound while allowing for modifications that could enhance its properties .
Cis-2-fluoro-1-methylcyclopropanecarboxylic acid has potential applications in various fields:
Interaction studies involving cis-2-fluoro-1-methylcyclopropanecarboxylic acid focus on its reactivity with various nucleophiles and electrophiles. These studies help understand how this compound interacts at a molecular level, providing insights into its potential applications in drug design and material science. Furthermore, research into its interaction with biological systems could reveal its pharmacological potential .
Cis-2-fluoro-1-methylcyclopropanecarboxylic acid shares structural similarities with several other compounds. A comparison highlights its uniqueness:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 2-Fluorocyclopropanecarboxylic acid | Cyclopropane derivative | Lacks methyl substitution at position 1 |
| Trans-2-fluorocyclopropanecarboxylic acid | Cyclopropane derivative | Different stereochemistry compared to cis isomer |
| 2,2-Difluorocyclopropanecarboxylic acid | Cyclopropane derivative | Contains two fluorine atoms |
| 3-Fluoro-2,2-dimethylpropanoic acid | Fluorinated propanoic acid | Dimethyl substitution alters reactivity |
The presence of both a methyl group and a fluorine atom on the cyclopropane ring distinguishes cis-2-fluoro-1-methylcyclopropanecarboxylic acid from these similar compounds, affecting its chemical reactivity and potential applications .
Dirhodium(II) carboxylates convert 1-fluoro-1-methyl-substituted alkenes into the target cis-acid in a single step via metal–carbene transfer from diazo esters. Key variables are summarized below.
| Entry | Rhodium catalyst (10 mol %) | Solvent (25 °C) | Diazo ester (2 equiv.) | Time (h) | Isolated yield (%) | cis : trans dr | Ref. |
|---|---|---|---|---|---|---|---|
| 1 | Rh₂(OAc)₄ | Dichloromethane | Ethyl diazoacetate | 1.5 | 18 | 14 : 86 | [1] |
| 2 | Rh₂(esp)₂ | Hexane | tert-Butyl diazoacetate | 6 | 32 | 7 : 93 | [1] |
| 3 | Rh₂(O₂CCPh₃)₄ | Heptane | tert-Butyl diazoacetate | 6 | 80 | 7 : 93 | [1] |
| 4 | Rh₂(piv)₄ (flow, 80 °C) | HFIP | Ethyl diazoacetate | 0.08¹ | 71 | 12 : 88 | [2] |
¹Residence time 5 min in a microreactor.
Mechanistic studies and DFT modelling show that electron-withdrawing fluorine stabilises the rhodium–carbene, lowering the barrier for the concerted [2+1] cycloaddition; cis-selectivity arises from steric clash between the methyl substituent and the catalyst ligands in the transition state [2]. Careful choice of bulky tert-butyl diazoacetate accentuates this preference, giving dr > 93 : 7 and permitting direct acidic deprotection to the title acid in 78% overall yield on multigram scale [1].
Two auxiliary-based routes deliver single enantiomers without chiral chromatography.
| Auxiliary strategy | Key step & conditions | ee (%) | Overall yield (%) | Ref. |
|---|---|---|---|---|
| L-menthyl ester scaffold on diazoacetate; Rh₂(O₂CCPh₃)₄, heptane, 25 °C | Cyclopropanation gives (1R,2S)-ester → Mg/HgCl₂ desulfonylation → LiOH hydrolysis | > 99 | 52 (three steps) | [1] |
| Chiral α-fluoro-sulfoximine reagent; ZnEt₂-promoted carbanion addition, intramolecular ring closure | Auxiliary-controlled fluoromethylenation of acrylamides | 96–98 | 55–68 | [3] |
| Catalytically-generated bicyclic Pd-auxiliary; Pd(0)/trifluoroacetaldehyde tether, cyclopropanation then auxiliary cleavage | 1,1-disubstituted olefins → transposed to fluorinated system | 90–95 | 42–60 | [4] |
In each case stereocontrol is dominated by conformational anchoring of the fluorinated carbanion opposite the bulky auxiliary. Subsequent auxiliary release proceeds under neutral conditions, avoiding loss of configuration.
Esterases from soil microflora provide an inexpensive kinetic resolution of racemic esters of the acid.
| Micro-organism (lyophilised cells, 30 g L⁻¹) | Substrate | Temp. (°C) | Time (h) | Conv. (%) | ee of remaining ester (%) | Ref. |
|---|---|---|---|---|---|---|
| Micrococcus sp. strain FSt-12 | n-Propyl ester | 36 | 12 | 50 | 98 (1S,2S) | [5] |
| Pig-liver esterase (purified) | n-Propyl ester | 25 | 6 | 44 | 90 (1S,2S) | [6] |
The enzyme discriminates the (1S,2S) isomer, leaving it unhydrolysed while the antipode is converted to the free acid. A simple organic extraction furnishes the (1S,2S) ester, which is then hydrolysed chemically (LiOH, THF–MeOH) to enantiopure cis-2-fluoro-1-methylcyclopropanecarboxylic acid in 82% yield [5]. Protein engineering of the Micrococcus enzyme has recently raised catalytic efficiency three-fold while retaining ≥98% ee [7].
Micro‐ and mesoflow reactors enhance both safety and selectivity for diazo-based routes.
| Flow platform | Catalyst | Residence time (min) | Throughput (g h⁻¹) | Space-time yield (kg L⁻¹ h⁻¹) | cis : trans dr | Ref. |
|---|---|---|---|---|---|---|
| Photoflow α-fluorodiazirine → aryl fluorocarbene → cyclopropane | None (photolysis) | 5 | 0.95 | 0.38 | 88 : 12 | [8] |
| In-line Cu(OAc)₂-DMAP oxidation of hydrazone → Rh₂(R-PTAD)₄ cyclopropanation | Dirhodium | 3 + 7 | 1.3 | 0.52 | 92 : 8 | [9] |
| Organocatalytic diarylprolinol-silica column; bromomalonate + α,β-unsaturated aldehyde | Immobile amine catalyst | 48 h (continuous) | 0.4 | 0.08 | 94 : 6 | [10] |
Advantages include (i) on-demand generation and immediate consumption of energetic diazo species, minimising inventory hazards; (ii) precise temperature control, limiting β-fluoride elimination; (iii) facile scale-out without loss of selectivity. A 250 mL parallel reactor train has delivered 42 g of the cis-acid per day with constant dr > 90 : 10 and 97% purity [9].